molecular formula C7H10N2O4S2 B13296960 Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

Cat. No.: B13296960
M. Wt: 250.3 g/mol
InChI Key: PPSWXNDZGLIISA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogens may lead to halogenated derivatives, while reactions with nucleophiles may result in substituted thiazole compounds.

Scientific Research Applications

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . The compound’s ability to interact with various biological targets makes it a valuable tool for drug discovery and development. In industry, it may be used in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems . The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to the modulation of physiological processes, making the compound effective in treating various diseases.

Comparison with Similar Compounds

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate can be compared to other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. This compound is unique due to its specific sulfamoyl and carboxylate groups, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12)

InChI Key

PPSWXNDZGLIISA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N

Origin of Product

United States

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